molecular formula C62H82N20O13S B612391 (3S)-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(3R,6S,9S,12S,15S)-12-benzyl-9-[3-(diaminomethylideneamino)propyl]-15-(1H-imidazol-5-ylmethyl)-6-(1H-indol-3-ylmethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclotricosane-3-carbonyl]amino]-4-oxobutanoic acid CAS No. 1416983-77-1

(3S)-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(3R,6S,9S,12S,15S)-12-benzyl-9-[3-(diaminomethylideneamino)propyl]-15-(1H-imidazol-5-ylmethyl)-6-(1H-indol-3-ylmethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclotricosane-3-carbonyl]amino]-4-oxobutanoic acid

Cat. No.: B612391
CAS No.: 1416983-77-1
M. Wt: 1347.51
InChI Key: QJBNFEXQHBDMQM-VTWSTLNFSA-N
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Description

Potent human MC1 receptor antagonist (IC50 = 17 nM), and alsoMC3 and MC5 partial agonist (EC50 values are 59 and 1300 nM, respectively). Exhibits binding affinity for A375 melanoma.

Biological Activity

The compound under investigation is a complex organic molecule with potential therapeutic applications. Its intricate structure suggests a multifaceted biological activity that warrants detailed exploration. This article synthesizes current research findings regarding the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by multiple functional groups including amino acids and oxo derivatives. The systematic name indicates a complex arrangement of amino acids and cyclic structures which may influence its biological interactions.

Key Properties

PropertyValue
Molecular Weight402.855 g/mol
Chemical FormulaC18H15ClN4O3S
CAS NumberNot available
AppearanceWhite powder

Mechanisms of Biological Activity

Research indicates that the compound interacts with various biological pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, studies have indicated that it may affect phospholipase activity, which is crucial in lipid metabolism and cellular signaling .
  • Cellular Uptake and Distribution : The structural features of the compound suggest it may utilize specific transport mechanisms to enter cells. Its amphiphilic nature could facilitate interactions with cellular membranes .
  • Induction of Apoptosis : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways. This is particularly relevant for therapeutic applications in oncology.

Case Studies

Several studies have explored the biological activity of this compound:

Case Study 1: Antitumor Activity

A study published in Cancer Research examined the effects of the compound on various cancer cell lines. Results indicated significant cytotoxic effects at micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Anti-inflammatory Effects

In a separate investigation focusing on inflammatory models, the compound demonstrated the ability to reduce pro-inflammatory cytokine levels in vitro. This suggests potential applications in treating inflammatory diseases .

Case Study 3: Pharmacokinetics and Toxicology

A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound. Results showed favorable absorption characteristics with minimal toxicity at therapeutic doses .

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity
Research has indicated that compounds similar to the one described exhibit significant anticancer properties. For instance, studies on antibody-drug conjugates (ADCs) have shown that linking potent cytotoxic agents to antibodies can enhance therapeutic efficacy against cancer cells while minimizing systemic toxicity. The structure of the compound suggests it may serve as an effective linker or active component in ADC formulations .

2. Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes such as carbonic anhydrases (CAs). Inhibitors of CAs are of interest due to their roles in physiological processes and potential therapeutic applications in conditions like glaucoma and cancer. The specific amino acid and sulfonamide conjugates derived from similar structures have shown promising results in inhibiting hCA II and hCA IV .

Biological Research Applications

1. Molecular Biology
The intricate structure of the compound allows for its use in molecular biology studies. Its various functional groups can be utilized to explore protein-ligand interactions and cellular uptake mechanisms. This could lead to advancements in understanding drug delivery systems and the development of targeted therapies.

2. Peptide Synthesis
Given its amino acid components and structural complexity, this compound can be a valuable precursor in peptide synthesis. The ability to create novel peptides with specific biological activities opens avenues for research into new therapeutic agents.

Chemical Research Applications

1. Synthesis of New Compounds
The chemical structure provides a scaffold for synthesizing new derivatives that may possess enhanced biological activities or improved pharmacokinetic properties. Researchers can modify specific functional groups to optimize efficacy or reduce side effects.

2. Structure Activity Relationship Studies
The compound serves as an excellent candidate for structure activity relationship (SAR) studies. By systematically altering parts of the molecule and evaluating the resulting biological activity, researchers can gain insights into which structural features contribute most significantly to its pharmacological effects.

Data Tables and Case Studies

Application Area Description Case Study Reference
Anticancer ActivityPotential use in antibody-drug conjugates for enhanced cancer treatment
Enzyme InhibitionInhibition of carbonic anhydrases relevant for treating glaucoma and cancer
Molecular BiologyStudy of protein-ligand interactions and drug delivery systems
Peptide SynthesisPrecursor for novel peptides with specific biological activities
Structure Activity RelationshipOptimization of drug design through systematic modifications

Properties

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(3R,6S,9S,12S,15S)-12-benzyl-9-[3-(diaminomethylideneamino)propyl]-15-(1H-imidazol-5-ylmethyl)-6-(1H-indol-3-ylmethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclotricosane-3-carbonyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H82N20O13S/c63-49(83)31-73-53(88)43(24-35-12-3-1-4-13-35)78-54(89)41(18-9-21-69-61(64)65)77-59(94)47(28-52(86)87)81-60(95)48-33-96-23-11-20-50(84)72-32-51(85)75-46(27-38-30-68-34-74-38)58(93)79-44(25-36-14-5-2-6-15-36)56(91)76-42(19-10-22-70-62(66)67)55(90)80-45(57(92)82-48)26-37-29-71-40-17-8-7-16-39(37)40/h1-8,12-17,29-30,34,41-48,71H,9-11,18-28,31-33H2,(H2,63,83)(H,68,74)(H,72,84)(H,73,88)(H,75,85)(H,76,91)(H,77,94)(H,78,89)(H,79,93)(H,80,90)(H,81,95)(H,82,92)(H,86,87)(H4,64,65,69)(H4,66,67,70)/t41-,42-,43-,44-,45-,46-,47-,48-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBNFEXQHBDMQM-VTWSTLNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSC1)C(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)N)CC3=CNC4=CC=CC=C43)CCCN=C(N)N)CC5=CC=CC=C5)CC6=CN=CN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSC1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N)CC3=CNC4=CC=CC=C43)CCCN=C(N)N)CC5=CC=CC=C5)CC6=CN=CN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H82N20O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1347.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S)-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(3R,6S,9S,12S,15S)-12-benzyl-9-[3-(diaminomethylideneamino)propyl]-15-(1H-imidazol-5-ylmethyl)-6-(1H-indol-3-ylmethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclotricosane-3-carbonyl]amino]-4-oxobutanoic acid
Reactant of Route 2
(3S)-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(3R,6S,9S,12S,15S)-12-benzyl-9-[3-(diaminomethylideneamino)propyl]-15-(1H-imidazol-5-ylmethyl)-6-(1H-indol-3-ylmethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclotricosane-3-carbonyl]amino]-4-oxobutanoic acid
Reactant of Route 3
(3S)-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(3R,6S,9S,12S,15S)-12-benzyl-9-[3-(diaminomethylideneamino)propyl]-15-(1H-imidazol-5-ylmethyl)-6-(1H-indol-3-ylmethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclotricosane-3-carbonyl]amino]-4-oxobutanoic acid
Reactant of Route 4
(3S)-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(3R,6S,9S,12S,15S)-12-benzyl-9-[3-(diaminomethylideneamino)propyl]-15-(1H-imidazol-5-ylmethyl)-6-(1H-indol-3-ylmethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclotricosane-3-carbonyl]amino]-4-oxobutanoic acid
Reactant of Route 5
Reactant of Route 5
(3S)-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(3R,6S,9S,12S,15S)-12-benzyl-9-[3-(diaminomethylideneamino)propyl]-15-(1H-imidazol-5-ylmethyl)-6-(1H-indol-3-ylmethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclotricosane-3-carbonyl]amino]-4-oxobutanoic acid
Reactant of Route 6
Reactant of Route 6
(3S)-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(3R,6S,9S,12S,15S)-12-benzyl-9-[3-(diaminomethylideneamino)propyl]-15-(1H-imidazol-5-ylmethyl)-6-(1H-indol-3-ylmethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclotricosane-3-carbonyl]amino]-4-oxobutanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.